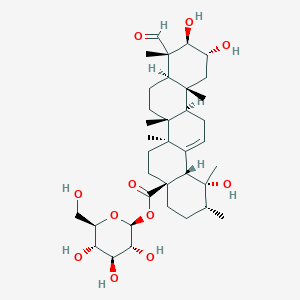
Obtucarbamate B
Overview
Description
Obtucarbamate B is a carbamate derivative that can be isolated from the South China Sea gorgonian coral Melitodes squamata Nutting . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of Obtucarbamate B is C11H14N2O4 . Its molecular weight is 238.24 . The SMILES representation is O=C(NC1=CC=CC(NC(OC)=O)=C1C)OC .Physical And Chemical Properties Analysis
Obtucarbamate B is a powder . Its molecular weight is 238.24, and its molecular formula is C11H14N2O4 . It is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications
Antitussive Agent
Obtucarbamate B has been shown to be an effective antitussive agent . This means it can be used in the treatment of coughs, which could be beneficial in the development of new cough suppressants.
Bioactive Compound Source
Obtucarbamate B is obtained from the South China Sea gorgonian coral Melitodes squamata Nutting . This suggests that it could be a valuable source of bioactive compounds, which are substances that have an effect on living organisms and can be used in the development of new drugs.
Conversion Model for Different Animals
Obtucarbamate B has been used in the conversion of different model animals based on Body Surface Area (BSA) . This could be useful in pharmacological studies where doses need to be adjusted for different animal models.
Marine Natural Compounds Research
Obtucarbamate B is a marine natural compound . Its study could contribute to the field of marine natural products, which is a rich source of structurally diverse and biologically active compounds.
Carbamate Derivative
Obtucarbamate B is a carbamate derivative . Carbamates are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals. The study of Obtucarbamate B could provide insights into the properties and potential uses of other carbamate derivatives.
Potential Antibacterial Activity
While not directly related to Obtucarbamate B, related compounds obtained from the same source have shown moderate antibacterial activity . This suggests that Obtucarbamate B could potentially have similar properties and could be used in the development of new antibacterial agents.
Safety And Hazards
Obtucarbamate B is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is very toxic if swallowed, irritating to the skin, and can cause serious damage to the eyes. Prolonged exposure can lead to serious damage to health. There is a possible risk of impaired fertility and harm to an unborn child .
properties
IUPAC Name |
methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNLWOJZIPJIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Obtucarbamate B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




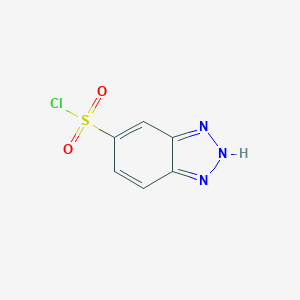

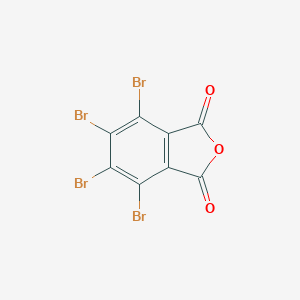
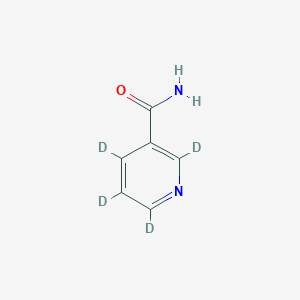

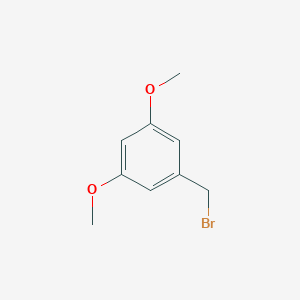


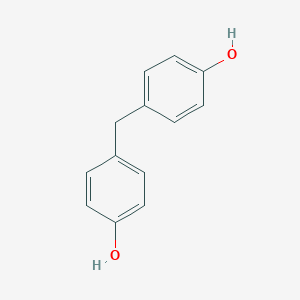
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)

